Cas no 851406-18-3 (N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(trifluoromethyl)benzamide)

N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(trifluoromethyl)benzamide is a synthetic organic compound featuring a quinolinone core linked to a trifluoromethyl-substituted benzamide moiety. The presence of the methoxy group at the 7-position enhances its electronic properties, while the trifluoromethyl group contributes to increased lipophilicity and metabolic stability. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug discovery targeting enzymes or receptors. The compound's unique combination of functional groups may offer advantages in binding affinity and selectivity, making it a candidate for further pharmacological evaluation. Its synthesis and characterization would require careful optimization to ensure purity and yield.
N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(trifluoromethyl)benzamide structure
851406-18-3 structure
Product Name:N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(trifluoromethyl)benzamide
CAS No:851406-18-3
MF:C20H17F3N2O3
MW:390.355795621872
CID:6158886
PubChem ID:3517369
Update Time:2025-10-29

N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(trifluoromethyl)benzamide
    • AB00669569-01
    • 851406-18-3
    • F0611-0635
    • AKOS024587166
    • N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide
    • Inchi: 1S/C20H17F3N2O3/c1-28-14-7-6-12-10-13(18(26)25-17(12)11-14)8-9-24-19(27)15-4-2-3-5-16(15)20(21,22)23/h2-7,10-11H,8-9H2,1H3,(H,24,27)(H,25,26)
    • InChI Key: OTVXQUGDEUGHLY-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C(NCCC1C(NC2C=C(C=CC=2C=1)OC)=O)=O)(F)F

Computed Properties

  • Exact Mass: 390.11912689g/mol
  • Monoisotopic Mass: 390.11912689g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 620
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 67.4Ų

N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(trifluoromethyl)benzamide Pricemore >>

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Additional information on N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(trifluoromethyl)benzamide

N-2-(7-Methoxy-2-Oxo-1,2-Dihydroquinolin-3-Yl)Ethyl-2-(Trifluoromethyl)Benzamide: A Comprehensive Overview

The compound with CAS No. 851406-18-3, known as N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(trifluoromethyl)benzamide, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzamide moiety and a 7-methoxy-substituted dihydroquinoline core. The presence of a trifluoromethyl group further enhances its chemical diversity and potential biological activity.

Recent studies have highlighted the importance of dihydroquinoline derivatives in drug discovery, particularly in the development of anticancer agents. The 7-methoxy substitution on the dihydroquinoline ring is known to influence the compound's pharmacokinetic properties, such as solubility and bioavailability. Additionally, the trifluoromethyl group attached to the benzamide moiety contributes to the molecule's lipophilicity, which is crucial for its interaction with biological targets.

One of the most promising applications of this compound lies in its potential as an enzyme inhibitor. Researchers have reported that N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl derivatives exhibit inhibitory activity against various kinases, which are key players in cellular signaling pathways. This makes the compound a valuable candidate for targeted cancer therapy.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The construction of the dihydroquinoline core typically requires a condensation reaction between an aldehyde and an amine, followed by oxidation to form the quinone structure. The introduction of the trifluoromethyl group is achieved through electrophilic substitution or coupling reactions, depending on the specific conditions used.

In terms of pharmacokinetics, studies have shown that this compound exhibits moderate solubility in aqueous solutions, which is essential for its absorption and distribution within the body. The methoxy group on the dihydroquinoline ring also plays a role in stabilizing the molecule's conformation, thereby enhancing its stability in physiological environments.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have revealed that the benzamide moiety interacts favorably with specific binding sites on target proteins, suggesting a potential mechanism for its biological activity.

Moreover, preliminary toxicity studies indicate that this compound has a relatively low toxicity profile at therapeutic concentrations. However, further investigations are required to fully understand its safety profile and long-term effects.

In conclusion, N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-Yl)ethyl-2-(trifluoromethyl)benzamide represents a significant advancement in the field of medicinal chemistry. Its unique structure and promising biological activity make it a valuable tool for drug discovery and development.

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